(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring with two amine groups at the 1 and 4 positions, and an ethyl group attached to one of the nitrogen atoms. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Mechanism of Action
Biochemical Pathways
It is known that the compound is involved in an epimerization–lactamization cascade reaction . This reaction involves the transformation of functionalized (2S,4R)-4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexane-1,4-dione as the starting material.
Reductive Amination: The cyclohexane-1,4-dione undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamine group to the cyclohexane ring.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the reductive amination reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to neutralize the formed acid.
Major Products
Oxidation: Formation of N-ethylcyclohexane-1,4-dione derivatives.
Reduction: Formation of N-ethylcyclohexane-1,4-diamine derivatives.
Substitution: Formation of N-alkyl or N-acyl substituted cyclohexane-1,4-diamine derivatives.
Scientific Research Applications
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride**: Similar structure but with two methyl groups instead of an ethyl group.
- (1R,4R)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**: Contains a benzyl group instead of an ethyl group.
Uniqueness
(1R*,4R*)-N1-Ethylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-N-ethylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-8-5-3-7(9)4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUYNPRINPEWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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